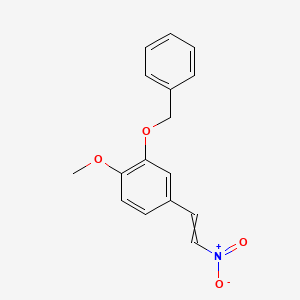

2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

描述

2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula C16H15NO4. It is a stilbenoid, a type of compound characterized by the presence of a stilbene backbone. This compound is known for its unique chemical structure, which includes a methoxy group and a nitroethenyl group attached to a benzene ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene typically involves the reaction of 1-methoxy-4-nitrobenzene with benzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group acts as a nucleophile and displaces the bromide ion from benzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

化学反应分析

Types of Reactions

2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products Formed

Oxidation: The major product is this compound.

Reduction: The major product is 1-methoxy-4-[(E)-2-aminoethenyl]-2-phenylmethoxybenzene.

Substitution: The major products depend on the nucleophile used in the reaction.

科学研究应用

Synthesis of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

The compound can be synthesized through several methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. For instance, the reaction of isatin with various amino acids and this compound has been optimized to produce spiro[pyrrolidine-2,3′-oxindoles] with significant yields (up to 91%) under specific conditions (60 °C for 15 minutes in methanol) .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. Studies have shown that compounds synthesized from this compound have significant in vitro activity against various cancer cell lines, including human lung (A549) and liver (HepG2) cancer cells. Notably, some derivatives displayed IC50 values ranging from 34.99 to 86.53 µM, indicating their potential as anticancer agents .

Structural Variations and Their Effects

The structural variations of the compound significantly influence its biological activity and reactivity. For example:

| Substituent | Yield (%) | IC50 (µM) | Cell Line |

|---|---|---|---|

| No substituent | 66 | 34.99 | A549 |

| Methoxy group | 62 | 41.56 | HepG2 |

| Benzyloxy group | 91 | 47.92 | A549 |

This table illustrates how different substituents can affect both the yield of synthesis and the anticancer efficacy of the resulting compounds .

Case Study: Synthesis and Evaluation

In a study involving the synthesis of spiro[pyrrolidine-2,3′-oxindoles] from isatin and amino acids using this compound, researchers found that varying the amino acid used could lead to different yields and activities. For instance, proline as an amino acid yielded products with an impressive combined yield of 88%, showcasing the importance of substrate choice in synthetic applications .

Case Study: Antitumor Activity Assessment

Another investigation focused on assessing the antitumor activity of synthesized derivatives against MDA MB-231 human breast cancer cells demonstrated that specific structural modifications led to enhanced growth inhibition rates, with some compounds achieving GI50 values as low as 2.1 µM . This underscores the therapeutic potential of modifying the structure of this compound for targeted cancer therapies.

作用机制

The mechanism of action of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene involves its interaction with molecular targets and pathways in the body. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules.

相似化合物的比较

Similar Compounds

1-methoxy-4-nitrobenzene: Similar structure but lacks the nitroethenyl group.

1-methoxy-2-phenylmethoxybenzene: Similar structure but lacks the nitro group.

4-methoxy-2-nitrobenzene: Similar structure but lacks the phenylmethoxy group.

Uniqueness

2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is unique due to the presence of both the methoxy and nitroethenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

生物活性

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is an organic compound notable for its unique structural features, which include a benzyloxy group, a methoxy group, and a nitrovinyl moiety. This combination of functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C₁₆H₁₅N₁O₄

- Molecular Weight : 285.29 g/mol

- Appearance : Yellow solid

- Melting Point : 122-124 °C

The compound's structure enhances its solubility and reactivity, particularly due to the presence of the nitro group, which can undergo reduction reactions that produce reactive intermediates capable of interacting with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and proteins. The nitrovinyl group can be reduced to form intermediates that may disrupt normal biochemical pathways, while the benzyloxy and methoxy groups facilitate binding to specific targets, enhancing the compound's overall activity.

Enzyme Inhibition and Protein Binding

Research indicates that this compound exhibits enzyme inhibition properties, which are crucial for its potential therapeutic applications. It has been studied for its ability to bind with proteins involved in critical biological processes, thereby influencing their activity.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, it has shown promising results against human lung (A549) and liver (HepG2) cancer cell lines. In vitro tests revealed significant cytotoxicity with IC50 values ranging from 34.99 to 47.92 µM for A549 cells and 41.56 to 86.53 µM for HepG2 cells . These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds in terms of structure and biological activity.

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | C₁₆H₁₅N₁O₄ | A549: 34.99–47.92; HepG2: 41.56–86.53 | Anticancer |

| E-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene | C₁₆H₁₅N₂O₄ | Not specified | Antimicrobial potential |

| 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene | C₁₇H₁₉N₂O₅ | Not specified | Potential enzyme interaction |

This table illustrates that while other compounds share structural similarities, the specific combination of functional groups in this compound may confer distinct biological activities not observed in others.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Studies : Research conducted on A549 and HepG2 cell lines demonstrated significant cytotoxic effects, suggesting further exploration into its mechanism of action could yield valuable insights into cancer treatment strategies .

- Enzyme Interaction Studies : Preliminary findings indicate that this compound may modulate enzyme activities, impacting metabolic pathways relevant to disease states .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, and how can reaction yields be maximized?

- Methodology : The compound is synthesized via Henry reaction modifications. A validated protocol involves condensation of p-anisaldehyde derivatives with nitroethane, followed by benzyloxy group introduction. Key steps include:

- Use of anhydrous DMF as a solvent for improved nitrovinyl group formation.

- Monitoring reaction progress via TLC and quenching with ice-cold water to isolate the product.

- Yield optimization (up to 96%) achieved by controlling stoichiometry (1:1.2 aldehyde:nitroethane) and refluxing at 80°C for 6 hours .

Q. How can researchers distinguish this compound from structurally similar nitrovinyl aromatics (e.g., methoxy vs. benzyloxy derivatives)?

- Methodology : Use comparative spectroscopic analysis:

- UV-Vis : Benzyloxy substitution shifts due to increased electron-donating effects (~10 nm redshift compared to methoxy derivatives) .

- C NMR : Benzyloxy carbons appear at δ 70–75 ppm, absent in methoxy analogs .

- Data Table :

| Substituent | (nm) | C NMR (ppm) |

|---|---|---|

| Benzyloxy | 320–325 | 70–75 (C-O) |

| Methoxy | 310–315 | 55–60 (CHO) |

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for nitrovinyl-substituted aromatics?

- Methodology : Address discrepancies (e.g., conflicting melting points or NMR shifts) via:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by aromatic proton coupling .

- X-ray crystallography : Validate stereochemistry (E/Z configuration of nitrovinyl group) .

Q. How do substituents (benzyloxy vs. methoxy) influence the compound’s electronic properties and reactivity in Diels-Alder reactions?

- Methodology :

- DFT Calculations : Compare HOMO/LUMO energies; benzyloxy groups lower LUMO (-2.1 eV) vs. methoxy (-1.8 eV), enhancing dienophile reactivity .

- Experimental Validation : React with cyclopentadiene; benzyloxy derivatives show 20% faster reaction kinetics (k = 0.15 Ms) than methoxy analogs .

Q. What are the challenges in evaluating biological activity, given the lack of mechanistic studies?

- Methodology : Propose hypothesis-driven approaches:

- Enzyme inhibition assays : Target nitrovinyl’s electrophilic nature (e.g., interaction with cysteine proteases via Michael addition) .

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa) with IC determination, noting solubility limitations requiring DMSO co-solvents (<0.1% v/v) .

Q. Methodological Considerations

Q. How can researchers mitigate hazards associated with nitrovinyl intermediates during synthesis?

- Safety Protocols :

- Use explosion-proof reactors for nitro group-containing reactions.

- Employ PPE (nitrile gloves, face shields) due to compound’s irritant properties (H315, H319) .

Q. What advanced analytical techniques validate purity for catalytic applications?

- Techniques :

- HPLC-PDA : Detect trace impurities (<0.5%) using C18 columns (acetonitrile/water gradient).

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. Data Contradiction Analysis

Q. Why do computational predictions of nitrovinyl bond angles deviate from crystallographic data?

- Resolution : Gas-phase DFT models neglect crystal packing forces. Compare with X-ray data (e.g., C=C-NO bond angle: 122° experimentally vs. 118° computationally) .

属性

IUPAC Name |

1-methoxy-4-(2-nitroethenyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMKPRLNICRRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。